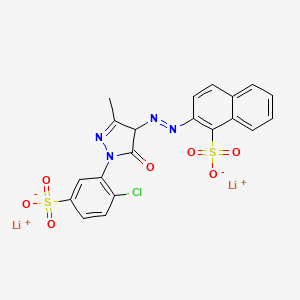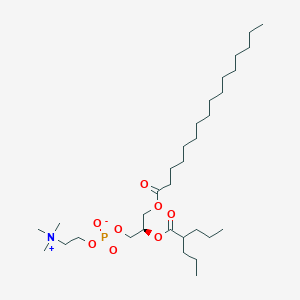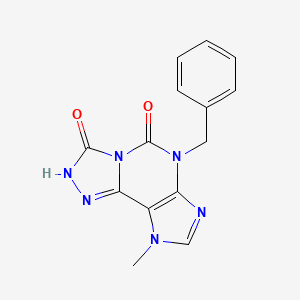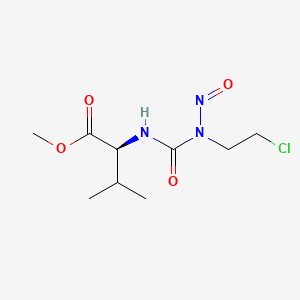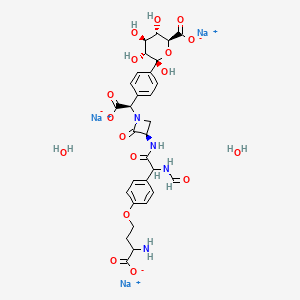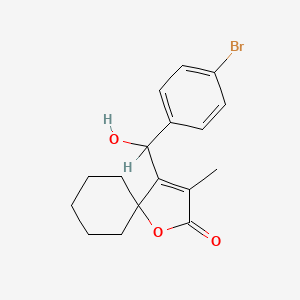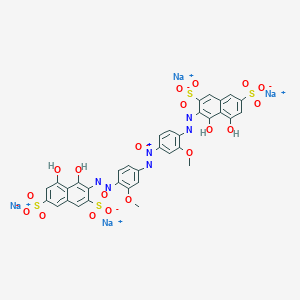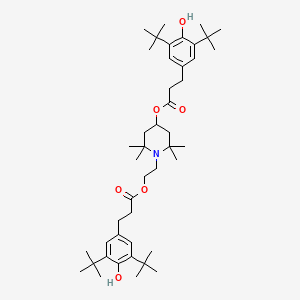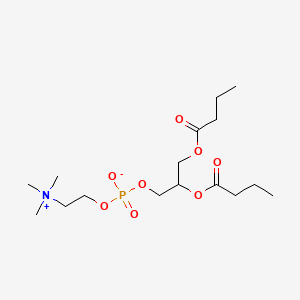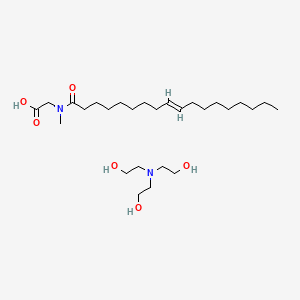
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)- is a complex organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)- typically involves multiple steps, including the formation of the piperazine ring and the introduction of the benzothiopyran and fluorophenyl groups. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Benzothiopyran Group: This step may involve the reaction of the piperazine intermediate with a benzothiopyran derivative, often using nucleophilic substitution reactions.
Addition of the Fluorophenyl Group: The final step may include the coupling of the piperazine-benzothiopyran intermediate with a fluorophenyl derivative, possibly through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound may be susceptible to oxidation reactions, particularly at the sulfur atom in the benzothiopyran ring.
Reduction: Reduction reactions may target the piperazine ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction could yield dehalogenated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The benzothiopyran and fluorophenyl groups may play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine cores but different substituents.
Benzothiopyran derivatives: Molecules containing the benzothiopyran ring with various functional groups.
Fluorophenyl compounds: Chemicals featuring the fluorophenyl group in different contexts.
Uniqueness
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)- is unique due to the specific combination of the piperazine, benzothiopyran, and fluorophenyl moieties, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
153804-54-7 |
|---|---|
Molekularformel |
C22H27FN2OS |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-4-(4-fluorophenyl)piperazine |
InChI |
InChI=1S/C22H27FN2OS/c23-19-7-9-20(10-8-19)25-14-12-24(13-15-25)11-3-16-26-21-6-1-4-18-5-2-17-27-22(18)21/h1,4,6-10H,2-3,5,11-17H2 |
InChI-Schlüssel |
ZIHURQJMGXJYJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=C(C=C4)F)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


